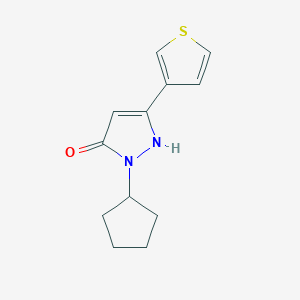

1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

2-cyclopentyl-5-thiophen-3-yl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c15-12-7-11(9-5-6-16-8-9)13-14(12)10-3-1-2-4-10/h5-8,10,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXYRFULFSUVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C=C(N2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, a cyclopentyl group, and a thiophene moiety, which may facilitate interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Biological Activities

Preliminary studies indicate that compounds similar to this compound exhibit diverse biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains.

- Anticancer Properties : Similar pyrazole derivatives have demonstrated cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes.

Summary of Biological Activities

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may interact with specific receptors or enzymes involved in disease processes. For example, its potential anticancer activity could be linked to the inhibition of tubulin polymerization, which is essential for cell division and proliferation in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

- Anticancer Studies : A study showed that structurally similar pyrazole derivatives exhibited significant cytotoxicity against human leukemia cell lines (IC50 values in the low micromolar range) and induced apoptosis through caspase activation .

- Antimicrobial Activity : Research indicated that pyrazole compounds could effectively inhibit bacterial growth, demonstrating their potential as new antimicrobial agents .

- Inflammation Models : In vivo studies have suggested that these compounds can reduce inflammation markers in animal models, indicating their therapeutic promise in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds.

- Introduction of the Cyclopentyl Group : Alkylation reactions are used to attach the cyclopentyl moiety to the pyrazole ring.

- Attachment of the Thiophene Ring : Cross-coupling reactions can introduce the thiophene structure.

Scientific Research Applications

Chemistry

1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and alkylation, makes it valuable in synthetic organic chemistry.

Biology

The compound has been investigated for its potential as a bioactive agent with various biological activities:

- Anticancer Activity : Preliminary studies suggest that pyrazole derivatives exhibit efficacy against multiple cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth by targeting specific enzymatic pathways involved in cancer progression.

- Antimicrobial Properties : The structure indicates potential antimicrobial activity, possibly targeting bacterial cell walls or enzymes crucial for bacterial survival.

- Anti-inflammatory Effects : Investigations into its role in inhibiting pro-inflammatory cytokines are ongoing, suggesting therapeutic potential in treating inflammatory diseases.

Medicine

The compound is being explored for its therapeutic effects:

- Pain Management : Its analgesic properties are under investigation, with some studies indicating that it may inhibit pain pathways through interaction with specific receptors.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

- Anticancer Study : A study published in Journal of Medicinal Chemistry reported that derivatives of pyrazole exhibited significant cytotoxicity against breast cancer cells, suggesting that modifications to the structure could enhance activity against various cancer types.

- Antimicrobial Activity Assessment : Research published in Pharmaceutical Biology demonstrated that similar pyrazole compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structure aligns with pyrazol-5-ol derivatives substituted at positions 1 and 3. Key comparisons include:

*Estimated based on structural analogy. †Predicted based on substituent effects. ‡Inferred from similar pyrazol-5-ol derivatives.

Key Observations:

- Electronic Effects : The thiophen-3-yl group (electron-rich due to sulfur’s lone pairs) contrasts with electron-withdrawing groups like trifluoromethyl (e.g., 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol ), altering the pyrazole ring’s electron density.

- Tautomerism: All pyrazol-5-ol derivatives exhibit keto-enol tautomerism, which affects solubility and stability. The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents compared to non-hydroxylated analogs.

Preparation Methods

Molecular and Structural Overview

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2OS |

| Molecular Weight | 248.35 g/mol |

| IUPAC Name | 1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol |

| Key Functional Groups | Pyrazole ring, Thiophene ring, Cyclopentyl substituent, Hydroxyl group at C5 |

The compound’s core is a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The cyclopentyl group attached to N1 increases lipophilicity and potentially affects membrane permeability. The thiophen-3-yl substituent at C3 adds aromaticity and electronic characteristics, while the hydroxyl group at C5 offers hydrogen bonding capability, critical for biological interactions.

Synthetic Strategies

The synthesis of this compound generally involves multi-step organic reactions. The literature and analogous compound syntheses suggest the following principal methods:

Cyclocondensation Route

- Starting Materials: A β-ketoester or β-diketone bearing a thiophen-3-yl substituent.

- Key Reagent: Cyclopentylhydrazine.

- Process: The β-ketoester undergoes cyclocondensation with cyclopentylhydrazine, forming the pyrazole ring with the cyclopentyl group at N1 and the thiophene at C3.

- Hydroxyl Introduction: The hydroxyl group at C5 can be introduced by reduction of an ester or keto group at that position, or by selective oxidation/reduction steps post-pyrazole formation.

This route is favored for its straightforward approach to constructing the pyrazole core and introducing substituents in a controlled manner.

Functionalization of Preformed Pyrazoles

- Approach: Synthesize the pyrazole core first, then sequentially introduce the cyclopentyl and thiophen-3-yl groups via nucleophilic substitution or cross-coupling reactions.

- Hydroxylation: The hydroxyl group at C5 may be introduced by selective hydroxylation or by using hydroxymethyl precursors.

This method allows for modular synthesis and fine-tuning of substituent positions but may require more steps and purification.

Palladium-Catalyzed Cross-Coupling

- Techniques: Suzuki or Stille coupling reactions.

- Application: Attach the thiophen-3-yl group to a prefunctionalized pyrazole scaffold.

- Advantages: High selectivity and functional group tolerance.

This approach is useful when the thiophene moiety is sensitive or when late-stage diversification is desired.

Purification and Characterization

Post-synthesis, purification is essential to obtain the compound in high purity for research or application:

- Purification Techniques: Column chromatography, recrystallization, preparative high-performance liquid chromatography (HPLC).

- Characterization Methods:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm the molecular framework.

- Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR): To identify functional groups, especially the hydroxyl and heterocyclic rings.

- Elemental Analysis: To confirm purity and elemental composition.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Challenges |

|---|---|---|---|---|

| Cyclocondensation | β-ketoester with thiophen-3-yl, cyclopentylhydrazine | Ring formation, reduction to alcohol | Direct formation of pyrazole core with substituents | Requires careful control of conditions to avoid side products |

| Functionalization of Pyrazoles | Preformed pyrazole scaffold | Sequential substitution and hydroxylation | Modular, flexible for analog synthesis | Multi-step, may need protection/deprotection |

| Pd-Catalyzed Cross-Coupling | Halogenated pyrazole, thiophen-3-yl boronic acid or stannane | Cross-coupling reaction | High selectivity, mild conditions | Requires palladium catalysts, sensitive to impurities |

Research Findings and Practical Considerations

- The cyclocondensation approach is widely used due to its efficiency in building the pyrazole ring system with desired substituents in relatively fewer steps.

- The choice of synthetic route depends on the availability of starting materials, desired scale, and functional group compatibility.

- Purification and rigorous characterization are critical to confirm the structure and purity of the final compound, which is essential for subsequent biological or material science applications.

- Although direct synthetic protocols for this exact compound are limited in publicly available literature, the outlined methods are extrapolated from closely related pyrazole-thiophene derivatives and general heterocyclic chemistry principles.

Notes on Related Compounds and Methods

- Similar pyrazole derivatives with thiophene substituents have been synthesized using analogous methods, confirming the validity of these approaches.

- Advances in selective pyrazole hydroxylation and cross-coupling techniques continue to improve yields and selectivity.

- Patents and commercial chemical suppliers provide synthetic routes for related compounds, which can be adapted for this compound, emphasizing the importance of reaction conditions such as temperature, solvent choice, and catalyst loading.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.